![molecular formula C7H3IN2O2 B2808628 3-Iodo-5-nitrobenzonitrile CAS No. 49674-30-8](/img/structure/B2808628.png)
3-Iodo-5-nitrobenzonitrile
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Overview
Description
3-Iodo-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 . It is a solid-powder substance .
Molecular Structure Analysis
The molecular structure of 3-Iodo-5-nitrobenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H .Physical And Chemical Properties Analysis
3-Iodo-5-nitrobenzonitrile is a solid-powder substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis Methods
Biotransformation and Metabolism
The biotransformation of 3-Iodo-5-nitrobenzonitrile and its derivatives has been studied extensively. In 1982, R. Maffei Facino et al. investigated the hepatic biotransformation of nitroxynil (a flukicidal agent derived from 3-Iodo-5-nitrobenzonitrile), identifying its metabolites through various analytical techniques (R. Maffei Facino et al., 1982).
Anthelmintic Activity
3-Iodo-5-nitrobenzonitrile is known for its anthelmintic (anti-parasitic) activity. J. Lucas (1971) tested its efficacy against parasitic nematodes in ruminants, finding it effective against certain infections (J. Lucas, 1971).
In Vitro Metabolic Studies
B. Markus and C. H. Kwon (1994) explored the in vitro metabolic fate of aromatic nitriles, including 3-Iodo-5-nitrobenzonitrile, finding that it underwent hydrolytic metabolism to produce specific metabolites (B. Markus & C. H. Kwon, 1994).
Thermophysical Properties
P. Jiménez et al. (2002) conducted a thermophysical study on nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, to measure their heat capacities and enthalpies of transitions (P. Jiménez et al., 2002).
Structural Analysis
J. B. Graneek, W. Bailey, and M. Schnell (2018) performed a structural analysis of nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, using rotational spectroscopy and quantum-chemical calculations (J. B. Graneek et al., 2018).
Hydrogenation Processes
Klara Koprivova and L. Červený (2008) studied the hydrogenation of nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, using Raney nickel catalyst, providing insights into the effects of substituents on the hydrogenation process (Klara Koprivova & L. Červený, 2008).
Additional Metabolic Studies
P. Douch and L. L. Buchanan (1979) researched the metabolism of nitrophenolic and 5-arylazorhodanine anthelmintics, including compounds derived from 3-Iodo-5-nitrobenzonitrile, in different biological systems (P. Douch & L. L. Buchanan, 1979).
Safety and Hazards
3-Iodo-5-nitrobenzonitrile is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s structurally similar compound, nitroxynil, is known to target liver flukes (fasciola hepatica) and certain roundworm infestations .
Mode of Action
Nitroxynil, a similar compound, acts by uncoupling oxidative phosphorylation . This disrupts the energy metabolism of the parasites, leading to their death .
Biochemical Pathways
Based on the mode of action of nitroxynil, it can be inferred that the compound may interfere with the energy metabolism pathways of the targeted organisms .
Result of Action
Based on the action of nitroxynil, it can be inferred that the compound may lead to the death of the targeted parasites by disrupting their energy metabolism .
properties
IUPAC Name |
3-iodo-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPUKJLGQKVRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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